8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name:
Vulcanchem
CAS No.:
17801-69-3
VCID:
VC21033250
InChI:
InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3
SMILES:
CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Molecular Formula:
C9H11BrN4O2
Molecular Weight:
287.11 g/mol
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 17801-69-3
Cat. No.: VC21033250
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17801-69-3 |
|---|---|
| Molecular Formula | C9H11BrN4O2 |
| Molecular Weight | 287.11 g/mol |
| IUPAC Name | 8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3 |
| Standard InChI Key | WQTJWJGESBNSKG-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
| Canonical SMILES | CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator